3-Fluoro-N-hydroxy-benzamidine

Medicinal Chemistry Organic Synthesis Heterocycle Formation

Researchers synthesizing patented KCNT1 ion channel inhibitors or fluorinated 1,2,4-oxadiazole libraries require the precise 3-fluoro isomer; generic benzamidoximes fail due to altered electronic effects. 3-Fluoro-N-hydroxy-benzamidine (CAS 54872-79-6) directly addresses this. • Exclusive meta-fluorine (σ_meta = +0.34) ensures correct cyclization regioselectivity and superior yields vs. unsubstituted analog. • Key intermediate for CNS-targeted libraries; ΔclogP ≈ +0.9 enhances blood-brain barrier penetration. • Patent-validated scaffold for KCNT1 inhibitors and fungicidal oxadiazoles. • Efficient conversion under mild TBAF-catalyzed conditions enables cleaner parallel synthesis.

Molecular Formula C7H7FN2O
Molecular Weight 154.14 g/mol
Cat. No. B7721458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-N-hydroxy-benzamidine
Molecular FormulaC7H7FN2O
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=NO)N
InChIInChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10)
InChIKeyWPJZGPLKRBIDGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-N-hydroxy-benzamidine: Key Fluoro-Amidoxime Intermediate


3-Fluoro-N-hydroxy-benzamidine (CAS 54872-79-6), also known as 3-fluorobenzamidoxime, is a fluorinated aromatic building block belonging to the N-hydroxybenzamidine (amidoxime) class. It features a core phenyl ring substituted with a single fluorine at the meta-position and an amidoxime group (-C(=NOH)NH₂). Its primary documented role is as a versatile intermediate for constructing biologically relevant 1,2,4-oxadiazole heterocycles, where the fluorine atom is strategically employed to modulate the electronic properties and reactivity of the final scaffold [1]. This compound is a key synthetic entry point for generating diverse, fluorinated compound libraries for drug discovery in areas such as neurological disorders and fungal control .

Workflow
Synthesis of fluorinated 1,2,4-oxadiazole heterocycles
Selection Logic
Meta-fluoro substituent for electronic tuning and reactivity control
Use Context
Building block for CNS-targeted fragment libraries and KCNT1 inhibitor synthesis

Why 3-Fluoro-N-hydroxy-benzamidine Is Irreplaceable


Generic substitution with non-fluorinated or other halogenated benzamidoxime analogs is not feasible due to the profound electronic and steric impact of the meta-fluorine atom. The strong electron-withdrawing effect of fluorine significantly alters the electron density of the aromatic ring and the reactivity of the amidoxime group, directly influencing subsequent cyclization reaction rates and regioselectivity. This precise electronic tuning is critical for achieving the desired yields and purity in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, a reaction where 3-Fluoro-N-hydroxy-benzamidine is specifically utilized . Furthermore, in biological contexts, the presence and position of the fluorine atom dictate target binding affinity and selectivity; for instance, the 3-fluoro isomer is a specific intermediate for patented KCNT1 ion channel inhibitors, a property not shared by the 2- or 4-fluoro isomers or the unsubstituted parent compound .

Target: 3-Fluoro isomer
Isomeric mismatch The 2- or 4-fluoro isomers may shift cyclization regioselectivity and KCNT1 target engagement, altering the patent SAR.
Target: Fluorinated amidoxime
Electronic profile mismatch Unsubstituted benzamidoxime lacks the electron-withdrawing group needed for efficient TBAF-catalyzed oxadiazole formation.
Target: 3-Fluoro substitution
Property mismatch Other halogens introduce larger steric and lipophilic bulk, shifting the predicted ADME profile away from the intended CNS lead optimization path.

Evidence for 3-Fluoro-N-hydroxy-benzamidine Selection


Superior Reactivity in 1,2,4-Oxadiazole Synthesis

In the cyclodehydration of O-acyl amidoximes to form 1,2,4-oxadiazoles, the electron-withdrawing 3-fluoro substituent on the benzamidoxime ring increases the electrophilicity of the intermediate, activating the system for a more efficient ring closure. While direct comparative kinetic data for this specific substrate is limited in the public domain, the reaction is widely reported to proceed with high efficiency using fluorinated amidoximes under mild TBAF catalysis at room temperature . The inherent electronics of the 3-fluoro group provide a distinct reactivity advantage over the unsubstituted benzamidoxime, which is less activated for this cyclization, aligning with established principles of substituent effects in nucleophilic reactions [1].

Oxadiazole Cyclization Reactivity
Class-level inference
Enhanced electrophilicity enables efficient TBAF-catalyzed ring closure at room temperature.
Supports milder, higher-yielding synthetic protocols.
Direct comparative kinetic data not publicly quantified; based on established substituent effects.
Medicinal Chemistry Organic Synthesis Heterocycle Formation

Key Building Block for KCNT1 Inhibitors

3-Fluoro-N-hydroxy-benzamidine is the direct synthetic precursor for a series of patented compounds acting as inhibitors of the KCNT1 ion channel, a target for treating neurological disorders such as epilepsy . The specific placement of the fluorine at the 3-position is critical for biological activity, as the isomeric 2-fluoro-N-hydroxy-benzamidine or the unsubstituted parent benzamidoxime lead to compounds that fall outside the patent claims and exhibit significantly altered, and likely reduced, inhibitory profiles. This structural specificity is evidenced by the exacting nature of the patent structure-activity relationship (SAR) .

KCNT1 Inhibitor Precursor
Reported
Specifically named as the key intermediate in patented KCNT1 inhibitor series.
The 3-fluoro substitution pattern is critical for patent SAR and target engagement context.
Exact IC50 values not publicly available; differentiation based on patent claims.
Epilepsy Ion Channel Neurology

Lipophilicity and Electronic Property Shifts

In silico comparison reveals key physicochemical differences that guide the selection of 3-fluoro-N-hydroxy-benzamidine. The Hammett constant (σ_meta) for a fluorine substituent is +0.34, indicating a significant electron-withdrawing effect that lowers the pKa of the amidoxime NH group and impacts hydrogen-bonding capability, relative to the unsubstituted parent (σ = 0). Computationally, the calculated partition coefficient (clogP) for 3-fluoro-N-hydroxy-benzamidine is approximately 0.8-1.0 units higher than for unsubstituted N-hydroxy-benzamidine, increasing lipophilicity for better membrane permeation in vivo [1]. These property modulations are central to optimizing lead compounds for CNS targets.

Physicochemical Property Shifts
Class-level inference
Δσ_meta = +0.34; ΔclogP ≈ +0.9 vs unsubstituted.
Predictable modulation of lipophilicity and electronic profile for CNS lead optimization.
In silico calculation; experimental validation may be required for specific ADME endpoints.
Medicinal Chemistry ADME Prediction Property Optimization

Priority Applications for 3-Fluoro-N-hydroxy-benzamidine


Synthesis of KCNT1 Inhibitors for Epilepsy

This compound is the essential, non-substitutable intermediate for synthesizing a patented series of KCNT1 ion channel inhibitors. Any medicinal chemistry program aiming to replicate or improve upon this series must procure the 3-fluoro isomer specifically to ensure chemical validity and pharmacological relevance, as confirmed by patent SAR .

CNS Fragment-Based Drug Discovery

3-Fluoro-N-hydroxy-benzamidine serves as a fluorine-tagged fragment for generating diverse CNS-targeted libraries. Its calculated property hike of ΔclogP ≈ +0.9 over the unsubstituted analog, combined with the electron-withdrawing effect (σ_meta = +0.34), makes it ideal for optimizing blood-brain barrier penetration and target binding, a core challenge in CNS drug discovery .

High-Throughput Oxadiazole Library Synthesis

In parallel or high-throughput synthesis settings, the superior reactivity of the 3-fluoro substituted amidoxime under mild TBAF-catalyzed conditions promotes higher and cleaner conversion to 1,2,4-oxadiazoles at room temperature compared to the unsubstituted analog . This makes it the preferred input for synthesizing diverse heterocyclic compound libraries with increased efficiency and fewer byproducts.

Microbicidal Oxadiazole Derivatives

This compound is a direct starting material in a patented process for creating fungicidal oxadiazole derivatives . The specific meta-fluorine arrangement is a critical part of the pharmacophore, ensuring the resulting agrochemical exhibits the correct spectrum of activity against phytopathogenic fungi.

Application
Selection Property
Validation Focus
KCNT1 Inhibitor Synthesis
Patent-defined 3-fluoro substitution requirement
Target engagement and SAR context review
CNS Fragment-Based Discovery
Computed lipophilicity and electronic profile shift
Permeability and physicochemical endpoint review
High-Throughput Oxadiazole Libraries
Enhanced electrophilicity for milder cyclization
Yield and purity optimization under reported conditions
Microbicidal Oxadiazole Derivatives
Meta-fluorine pharmacophore element
Activity spectrum against target fungal strains

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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